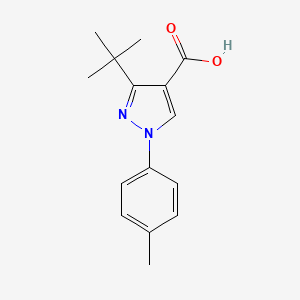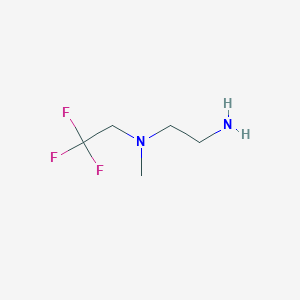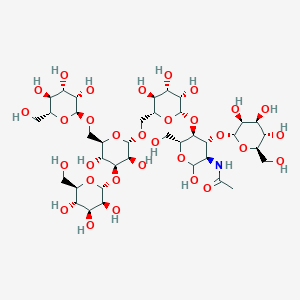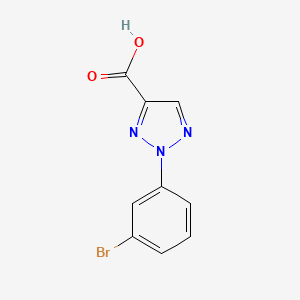
2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid (2-3B2H-1,2,3-TCA) is an important organic compound used in various scientific applications. It is a member of the triazole family, which is a type of heterocyclic compound that contains three nitrogen atoms in a ring structure. It has a variety of uses in the laboratory, including synthesis, reaction mechanisms, and physiological and biochemical research.
Applications De Recherche Scientifique
-
Synthesis of Borinic Acid Derivatives
- Field : Organic Chemistry
- Application : Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
-
Synthesis and Anticancer Activity of Triazole Derivatives
- Field : Medicinal Chemistry
- Application : The synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .
- Method : The specific methods of synthesis and application are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
-
Synthesis of Organoboron Derivatives
- Field : Organic Chemistry
- Application : Organoboron compounds are used in the construction of carbon–carbon or carbon–heteroatom bonds, and in numerous transversal fields including catalysis, materials science, biology, imaging, etc .
- Method : The main strategies to build up organoboron compounds rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : Organoboron compounds have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, organoboron compounds catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
-
Synthesis of Arylboronic Acids
- Field : Organic Chemistry
- Application : Arylboronic acids are used in Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
- Method : The specific methods of synthesis and application are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
-
Synthesis of Phthalocyanines
- Field : Organic Chemistry
- Application : It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Method : The specific methods of synthesis and application are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
- Aurora A Kinase Inhibitor
- Field : Medicinal Chemistry
- Application : The compound “2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid” is a novel and selective Aurora A Kinase inhibitory lead with apoptosis properties .
- Method : The specific methods of synthesis and application are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
Propriétés
IUPAC Name |
2-(3-bromophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEHWCXKAJDHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



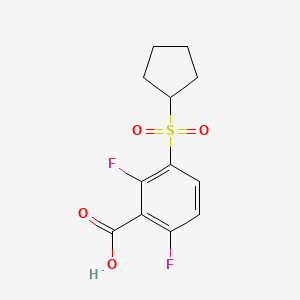

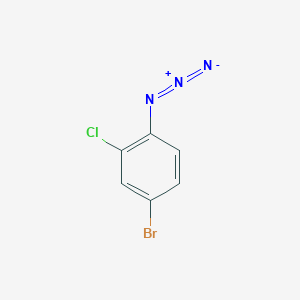
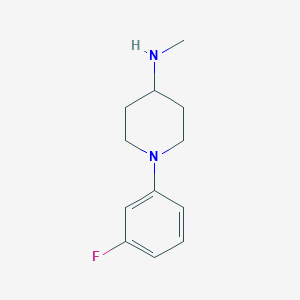
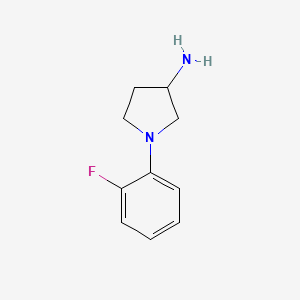
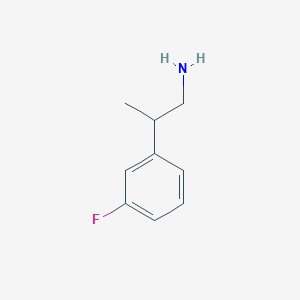
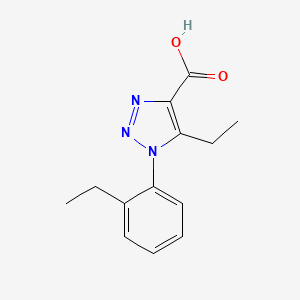
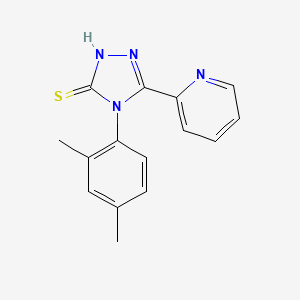
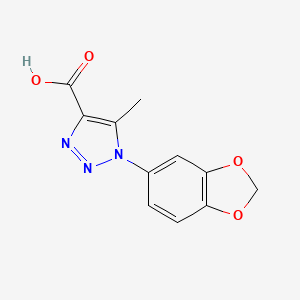
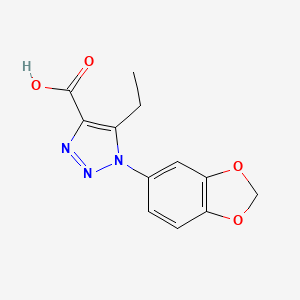
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
